Ethyl dipropylborinate
Description
Ethyl dipropylborinate is an organoboron compound that belongs to the class of boronic esters These compounds are characterized by the presence of a boron atom bonded to two alkyl or aryl groups and an alkoxy group
Properties
CAS No. |
53678-60-7 |
|---|---|
Molecular Formula |
C8H19BO |
Molecular Weight |
142.05 g/mol |
IUPAC Name |
ethoxy(dipropyl)borane |
InChI |
InChI=1S/C8H19BO/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3 |
InChI Key |
QWSFPDWZCWBPRI-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl dipropylborinate can be synthesized through several methods. One common approach involves the reaction of triethylborane with propyl alcohol under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the boronic ester. The reaction is carried out under an inert atmosphere to prevent oxidation of the boron compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of this compound is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Reaction Mechanisms
The reactivity of ethyl dipropylborinate is governed by its ability to act as a nucleophilic boron reagent :
-
Electrophilic substitution : The boron center reacts with electrophiles (e.g., alkyl halides, carbonyl compounds) to form new B–C bonds.
-
Hydroboration : Participates in hydroboration reactions with alkenes or alkynes, forming organoborane intermediates .
-
Condensation reactions : Undergoes cyclocondensation with trialkylboranes to generate boron-containing heterocycles .
Cyclocondensation with Triallylborane
This compound reacts with triallylborane at room temperature to form dipropylboryloxy-1,5-diallyl-1-boracyclohex-2-ene (XI), a six-membered boracycle. Upon heating (>100°C), this intermediate undergoes further intramolecular rearrangement to yield 7-dipropylboryloxy-3-allyl-3-borabicyclo[3.3.1]non-6-ene (XVI) .
| Reaction Step | Conditions | Product | Yield |
|---|---|---|---|
| Initial condensation | 20°C, 1 atm | XI | 74% |
| Thermal rearrangement | 130–140°C, vacuum | XVI | 63% |
Formation of 1-Boraadamantane
Hydroboration of XVI with H<sub>3</sub>B-THF at 0°C produces 1-boraadamantane (VII), a boron analog of adamantane. This reaction involves:
-
Hydride addition to the bicyclic intermediate.
-
β-Elimination to form a methylene-bridged species.
-
Intramolecular cyclization to yield the adamantane framework .
Key data :
-
Hydride uptake: 1.25 equiv. BH<sub>3</sub> absorbed in 30 minutes at 0°C .
-
Final yield of 1-boraadamantane pyridinate (VIII): 55% after refluxing with pyridine .
Cross-Coupling Reactions
This compound serves as a precursor in Suzuki-Miyaura couplings, transferring its propyl or ethyl groups to aryl or alkenyl partners. For example:
-
Reaction with aryl halides in the presence of Pd catalysts forms alkylated arenes .
Stability and Handling
-
Sensitivity : Decomposes in the presence of moisture or protic solvents.
-
Storage : Requires anhydrous conditions under inert gas.
Scientific Research Applications
Ethyl dipropylborinate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Materials Science: this compound is used in the preparation of boron-doped materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of ethyl dipropylborinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl dipropylborinate can be compared with other boronic esters such as:
- Mthis compound
- Phenyl dipropylborinate
- Butyl dipropylborinate
Uniqueness
This compound is unique due to its specific alkyl groups, which influence its reactivity and solubility. Compared to other boronic esters, it may offer distinct advantages in terms of reaction selectivity and product yield in certain applications.
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